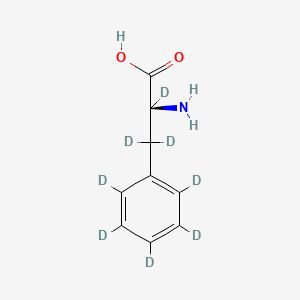

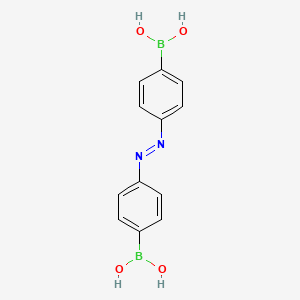

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is a compound with notable optical and nonlinear optical properties, and it is of interest in the field of materials science for its potential applications in various technologies.

Synthesis Analysis

The synthesis of related compounds involves experimental and computational techniques. For instance, Kumar et al. (2019) reported the synthesis of a similar compound using UV–vis, fluorescence, FT-IR, and 1H-MNR techniques, highlighting its thermal stability and significant nonlinear optical (NLO) response properties (Kumar et al., 2019).

Molecular Structure Analysis

The molecular structures of similar compounds have been determined using techniques like X-ray crystallography. For example, studies have revealed that these compounds can exhibit intense blue/violet luminescence and are characterized by strong, low energy HOMO-LUMO transitions (Weber et al., 2009).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, such as the formation of cyclic esters with diols and reactions leading to deboronation or the formation of amine complexes. They can also undergo hydrothermal synthesis in the presence of auxiliary ligands to form complex structures (Coutts et al., 1970).

Physical Properties Analysis

Their physical properties, such as luminescence, are influenced by the molecular structure and the nature of substituents. These compounds show strong violet emissions, and their emission properties can be modulated based on the structural configuration (Pan et al., 2008).

Chemical Properties Analysis

The chemical properties, like antioxidant activity, are affected by the presence of different substituents. Studies have shown that compounds with certain substituents, like methoxy groups on the aromatic ring, exhibit greater antioxidant activity compared to others (Lavanya et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Applications

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid and its derivatives have shown significant potential in anticancer applications. A study focused on the therapeutic effects of boronic acid compounds containing di-Schiff groups, including (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, on Ishikawa endometrial cancer cells. These compounds were found to decrease cell viability at varying degrees, indicating their potential as anticancer agents. Furthermore, the antioxidant activities of these compounds were also investigated, showing meaningful activity in different processes, highlighting their dual functionality as both anticancer and antioxidant agents (Salih, 2019).

Photophysical and Optical Properties

Research has also been conducted on the synthesis and characterization of (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid derivatives for their optical and nonlinear optical (NLO) properties. These studies used experimental and computational techniques to characterize the absorption and emission wavelengths of these compounds, revealing their potential in applications requiring specific optical properties. The high thermal stability and significant NLO response of these compounds make them suitable for various technological applications (Kumar et al., 2019).

Applications in Coordination Polymers

The compound has also been used in the synthesis of coordination polymers with transition metal ions. These polymers have been studied for their metal-to-ligand ratio, spectroscopic properties, magnetic properties, molecular weight, and thermal stability. They have demonstrated considerable biological activity against different organisms, indicating their potential in biological applications and material science (Shukla et al., 2012).

Application in Molecular Recognition

In the field of molecular recognition, (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid derivatives have been synthesized and shown to selectively recognize Cu2+ ions. This specific ion recognition is crucial in developing sensors and other analytical devices (Wang et al., 2014).

Eigenschaften

IUPAC Name |

[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQNBILZYROPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.